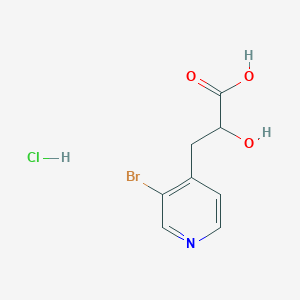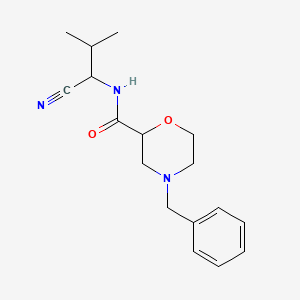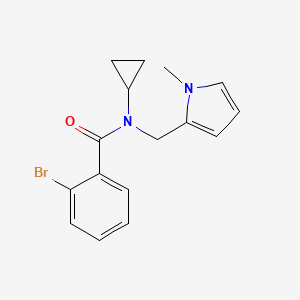![molecular formula C28H25ClN2O4 B2806541 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 631891-82-2](/img/new.no-structure.jpg)
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a complex organic compound that features a unique chromeno-pyrrole structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. The process often begins with the preparation of the chromeno-pyrrole core, followed by the introduction of the benzyloxy and dimethylaminoethyl groups under controlled conditions. Common reagents used in these reactions include chlorinating agents, amines, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: Its structure suggests potential biological activity, making it a candidate for drug discovery and development. It could be screened for activity against various biological targets.
Medicine: The compound may have therapeutic potential, particularly if it exhibits activity against specific diseases or conditions. Further research could explore its efficacy and safety as a pharmaceutical agent.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced performance characteristics.
Mecanismo De Acción
The mechanism of action of 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. Potential mechanisms could involve binding to enzymes or receptors, altering cellular signaling pathways, or modulating gene expression. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Methoxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with a methoxy group instead of a benzyloxy group.
1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(ethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione: Similar structure with an ethylamino group instead of a dimethylamino group.
Uniqueness
The uniqueness of 1-(4-(Benzyloxy)phenyl)-7-chloro-2-(2-(dimethylamino)ethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione lies in its specific combination of functional groups and structural features, which may confer unique chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Número CAS |
631891-82-2 |
|---|---|
Fórmula molecular |
C28H25ClN2O4 |
Peso molecular |
488.97 |
Nombre IUPAC |
7-chloro-2-[2-(dimethylamino)ethyl]-1-(4-phenylmethoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione |
InChI |
InChI=1S/C28H25ClN2O4/c1-30(2)14-15-31-25(19-8-11-21(12-9-19)34-17-18-6-4-3-5-7-18)24-26(32)22-16-20(29)10-13-23(22)35-27(24)28(31)33/h3-13,16,25H,14-15,17H2,1-2H3 |
Clave InChI |
MEQKQOKWAFKGGX-UHFFFAOYSA-N |
SMILES |
CN(C)CCN1C(C2=C(C1=O)OC3=C(C2=O)C=C(C=C3)Cl)C4=CC=C(C=C4)OCC5=CC=CC=C5 |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-6-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazine-1-carbonyl)pyridazin-3(2H)-one](/img/structure/B2806458.png)

![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl]acetamide](/img/structure/B2806463.png)

![2-(2-Methylbenzoyl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2806465.png)
![3-(4-(4-chlorobenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)-N-isopentylpropanamide](/img/structure/B2806467.png)
![2-methyl-4-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyrimidine](/img/structure/B2806469.png)
![3-[(2,4-dichlorobenzyl)sulfanyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B2806472.png)



![1-(5-chloro-2-methoxyphenyl)-3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)urea](/img/structure/B2806477.png)
![N-benzyl-2-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2806478.png)
![2-(Benzo[1,3]dioxol-5-yloxy)-butyric acid](/img/structure/B2806481.png)
